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neu protein, Drosophila - 142931-31-5

neu protein, Drosophila

Catalog Number: EVT-1519838
CAS Number: 142931-31-5
Molecular Formula: C5H10N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Neu protein occurs through standard eukaryotic translation mechanisms. In Drosophila, this process begins with transcription of the neu gene into messenger RNA, which is then translated into the Neu protein in ribosomes.

Methods

  1. Transcription and Translation: The neu gene undergoes transcription in the nucleus, followed by translation in the cytoplasm.
  2. Protein Labeling Techniques: Techniques such as puromycin labeling can be employed to study newly synthesized proteins. This method allows researchers to track changes in protein synthesis in response to various stimuli or genetic modifications .

Technical Details

  • mRNA Stability: The stability of neu mRNA is critical for proper expression levels, influenced by various regulatory elements within its sequence.
  • Post-Translational Modifications: Neu proteins may undergo modifications such as glycosylation, which are essential for their functional activity and localization.
Molecular Structure Analysis

Neu protein exhibits a complex molecular structure typical of immunoglobulin superfamily proteins.

Structure

  • Domain Composition: The protein consists of multiple immunoglobulin-like domains that facilitate cell-cell interactions.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are often used to elucidate its three-dimensional conformation.

Data

  • Molecular Weight: The Neu protein typically has a molecular weight ranging from 100 to 120 kDa.
  • Amino Acid Sequence: The specific sequence includes several conserved motifs critical for its function in neural tissue.
Chemical Reactions Analysis

Neu protein participates in various biochemical reactions that are vital for neuronal function.

Reactions

  1. Cell Adhesion: Neu interacts with other cell adhesion molecules, facilitating synaptic formation.
  2. Signal Transduction Pathways: It plays a role in activating intracellular signaling cascades that influence neuronal growth and differentiation.

Technical Details

  • Binding Affinities: Studies often measure the binding affinities between Neu and its ligands using techniques like surface plasmon resonance or co-immunoprecipitation.
  • Functional Assays: Neuronal assays can demonstrate how alterations in Neu affect synaptic strength and plasticity.
Mechanism of Action

The mechanism by which Neu protein operates involves several key processes:

Process

  1. Neurite Outgrowth: Neu promotes neurite extension during neuronal development through its interactions with extracellular matrix components.
  2. Synaptic Plasticity: It is involved in long-term potentiation (LTP), a process critical for learning and memory, by modulating neurotransmitter release at synapses .

Data

  • Experimental Evidence: Genetic manipulation studies have shown that loss-of-function mutations in neu lead to impaired memory formation and altered synaptic structures.
Physical and Chemical Properties Analysis

Neu protein possesses distinct physical and chemical properties that influence its biological functions.

Physical Properties

  • Solubility: The protein is soluble in physiological buffers but may precipitate under extreme conditions (e.g., high salt concentrations).
  • Thermal Stability: Neu shows stability across a range of temperatures typical of cellular environments.

Chemical Properties

  • pH Sensitivity: Its activity can be affected by changes in pH, with optimal functioning typically around physiological pH (7.4).
  • Electrophoretic Mobility: Neu can be analyzed using sodium dodecyl sulfate polyacrylamide gel electrophoresis to determine purity and size.
Applications

Neu protein serves several scientific purposes:

  1. Model Organism Studies: As a model organism, Drosophila provides insights into fundamental biological processes relevant to human neurobiology.
  2. Neurodevelopmental Research: Understanding Neu's role can lead to advancements in treating neurodevelopmental disorders.
  3. Memory Formation Studies: Research on Neu contributes to broader studies on memory mechanisms, potentially informing therapeutic strategies for cognitive impairments .
Introduction to Neuralized (Neu) in *Drosophila*

Historical Discovery and Genetic Characterization of the neuralized Gene

The neuralized (neur) gene was initially identified through forward genetic screens for embryonic neurogenic mutants. Lehmann et al. (1983) characterized neur alleles (e.g., neuᴬ¹⁰¹, neu¹F⁶⁵) that caused hyperplasia of the nervous system at the expense of epidermal structures, placing it within the "neurogenic gene" class alongside Notch and Delta [3] [8]. Cytogenetic mapping localized neur to position 86C1-D8 on chromosome 3 [8].

Molecular cloning revealed a compact gene encoding a 574-amino acid protein with three defining domains:

  • An N-terminal amphipathic α-helix
  • Two neuralized homology repeats (NHRs)
  • A C-terminal RING domain (C3HC4 zinc finger) [3] [8]

Functional validation via genetic rescue experiments demonstrated that the RING domain is essential for ubiquitin ligase activity. Temperature-sensitive alleles (comt^ts) further enabled temporal dissection of Neu function, confirming its requirement during sensory organ precursor (SOP) specification in pupae and embryos [3] [7]. Mosaic analyses using FLP-FRT revealed that neur acts cell-autonomously: mutant cells within wild-type epithelia adopt neural fates, underscoring its role in receiving Notch signals [3] [8].

Table 1: Key Historical Studies on Neuralized

YearStudyKey Contribution
1983Lehmann et al.Identified neur as a neurogenic mutant
1991Boulianne et al.Cloned neur, identified RING domain
2000Pavlopoulos et al.Demonstrated cell-autonomous function via mosaic analysis
2017Perez-Mockus et al.Elucidated Neur-Crumbs regulatory axis

Evolutionary Conservation of Neuralized Proteins Across Metazoa

Phylogenetic analyses indicate that Neuralized proteins are conserved across Bilateria but exhibit lineage-specific diversification. The Drosophila Neu shares ~45% sequence identity with mammalian orthologs (NEURL1, NEURL1B), primarily within the NHR and RING functional domains [8] [9]. Key evolutionary patterns include:

  • Domain Architecture Conservation:Vertebrate and invertebrate orthologs retain the NHR1-NHR2-RING topology. The RING domain shows the highest conservation (75% similarity between Drosophila and human), critical for E3 ligase function [6] [8].
  • Arthropod-Specific Expansions:While vertebrates possess two Neuralized paralogs (NEURL1, NEURL1B), insects like Drosophila retain a single copy, contrasting with extensive duplications in gene families like Smyd [9].
  • Contrast with De Novo Genes:Unlike goddard (a Drosophila-specific de novo gene), neur has deep metazoan roots. Only 11.9% of new Drosophila genes arise de novo, whereas neur’s conservation highlights its indispensable role [1] [6].

Table 2: Evolutionary Conservation of Neuralized Domains

Domain% Identity (Dm-Hs)FunctionConservation Status
NHR138%Substrate recognitionModerate
NHR241%Protein-protein interactionsModerate
RING75%E3 ubiquitin ligase activityHigh

Functional conservation is evident in rescue experiments: human NEURL1 partially rescues SOP defects in Drosophila neur mutants, confirming conserved roles in Notch pathway regulation [4].

Neu as a Core Component of Neurogenic Signaling Pathways

Neu orchestrates neurogenesis through two principal mechanisms: ubiquitin-dependent endocytosis of Notch ligands and modulation of cell adhesion complexes.

Regulation of Notch Ligand Endocytosis

  • Neu monoubiquitinates the intracellular domain of Delta (Dl), promoting its endocytosis in signal-sending cells. This step is essential for Dl activation and trans-activation of Notch receptors [3] [8].
  • Genetic interactions: neur mutants suppress Delta endocytosis, causing Notch pathway failure and neural hyperplasia. This is epistatic to mindbomb1, another E3 ligase regulating Dl [8].
  • In vivo evidence: Live imaging shows GFP-Delta accumulates at the plasma membrane in neur⁻/⁻ SOPs, inhibiting Notch activation in neighboring cells [3].

Non-Notch Roles: Crumbs Complex Regulation

Recent studies identify novel Neu substrates:

  • Neu ubiquitinates Stardust (Sdt), a component of the Crumbs (Crb) complex. This targets Crb for endocytosis, remodeling apical junctions during epithelial-to-neural transitions [8].
  • In neur mutants, aberrant Crb persistence disrupts actomyosin contractility, impairing germ cell migration and sensory organ morphogenesis [8].

Cross-Pathway Integration

Neu interfaces with multiple developmental pathways:

  • Proneural Genes: neur expression is directly activated by Achaete-Scute complex proteins in SOPs and repressed by Enhancer of Split in non-SOPs, refining lateral inhibition [8].
  • Wnt Signaling: Physical interactions between Neu and Dishevelled modulate asymmetric cell divisions in neuroblasts [4].

Table 3: Neuralized-Dependent Ubiquitination Targets

SubstrateBiological ProcessConsequence of Ubiquitination
DeltaNotch ligand activationEndocytosis, ADAM cleavage
StardustEpithelial polarityCrumbs complex internalization
BeardedAntagonism of Neur activityProteasomal degradation

Concluding Remarks

Neuralized exemplifies how conserved molecular modules adapt to lineage-specific developmental demands. Its dual roles in Notch signaling and epithelial dynamics underscore the complexity of E3 ligases in patterning metazoan embryos. Future studies should address how Neu’s substrate selectivity is regulated and whether its interactions with de novo genes (e.g., goddard) influence evolutionary innovations in neurogenesis.

Properties

CAS Number

142931-31-5

Product Name

neu protein, Drosophila

Molecular Formula

C5H10N2O3

Synonyms

neu protein, Drosophila

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